(2-Acetamidopyridin-4-yl)boronic acid
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Overview
Description
(2-Acetamidopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidopyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This approach allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Acetamidopyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the acetamido group.
Major Products Formed:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution of the acetamido group.
Scientific Research Applications
(2-Acetamidopyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Acetamidopyridin-4-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters . This interaction is crucial in many of its applications, including enzyme inhibition and sensing technologies.
Comparison with Similar Compounds
2-Aminopyridine-4-boronic acid: Another boronic acid derivative with similar reactivity but different functional groups.
Phenylboronic acid: A simpler boronic acid used in similar reactions but lacks the additional functional groups present in (2-Acetamidopyridin-4-yl)boronic acid.
Uniqueness: this compound is unique due to its combination of a boronic acid group with an acetamido-substituted pyridine ring. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H9BN2O3 |
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Molecular Weight |
179.97 g/mol |
IUPAC Name |
(2-acetamidopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
InChI Key |
VGPPCWGJMWFOPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC(=O)C)(O)O |
Origin of Product |
United States |
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